N-benzyl-5-bromonicotinamide
Description
Context within Nicotinamide (B372718) Derivatives and Pyridinecarboxamides
N-benzyl-5-bromonicotinamide is structurally classified as both a nicotinamide derivative and a member of the broader pyridinecarboxamide family. The core of the molecule is a pyridine (B92270) ring with a carboxamide group attached at the 3-position, a structure identical to nicotinamide (also known as vitamin B3). nih.gov What distinguishes this compound are two key substitutions:
A bromine atom is attached to the 5-position of the pyridine ring.
A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group, -CH₂-) is substituted on the nitrogen atom of the carboxamide group.
This specific arrangement of a pyridine ring, an amide linker, and substituted aromatic groups is a common motif in medicinal chemistry. ontosight.aiontosight.ai Pyridinecarboxamides, as a class, are recognized for their versatile hydrogen-bonding capabilities, which allows them to interact with a wide array of biological targets. scirp.org The introduction of a bulky, lipophilic benzyl group and an electron-withdrawing bromine atom significantly alters the electronic and steric properties of the parent nicotinamide molecule, which can influence its interaction with enzymes and receptors.
Table 1: Chemical Properties of this compound This is an interactive table. Feel free to sort or search for specific properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁BrN₂O | nih.gov, fluorochem.co.uk |
| Molecular Weight | 291.14 g/mol | nih.gov |
| CAS Number | 303031-43-8 | nih.gov, fluorochem.co.uk |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Br | fluorochem.co.uk |
| InChI Key | CTVYYGDKDNYJPO-UHFFFAOYSA-N | fluorochem.co.uk |
Historical Perspective of Nicotinamide Analog Research
Research into nicotinamide and its analogs has a rich history rooted in nutrition and medicine. Nicotinamide was identified as a crucial component of the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide), which is fundamental to hundreds of metabolic reactions. nih.gov Its primary historical significance was in the treatment of pellagra, a disease caused by vitamin B3 deficiency. nih.gov
Following the discovery of its essential biological role, scientists began to synthesize and study analogs of nicotinamide to explore other potential therapeutic applications. This research expanded from simple modifications to the creation of more complex derivatives. The goal was often to modulate the activity of NAD-dependent enzymes or to discover entirely new biological targets. nih.gov Over the decades, this exploration has led to the investigation of nicotinamide and pyridinecarboxamide derivatives for a wide range of potential effects, including anti-inflammatory, neuroprotective, and anticancer activities. ontosight.airsc.orgtandfonline.com This continuous search for novel structures with improved or different biological functions provides the historical and scientific impetus for the synthesis of specific compounds like this compound.
Significance of this compound in Contemporary Medicinal Chemistry Research
The primary significance of this compound in contemporary research lies in its role as a specialized chemical intermediate for the synthesis of targeted therapeutic agents. While direct biological activity studies on the compound itself are not extensively published in peer-reviewed literature, its utility is documented in patent literature concerning the development of enzyme inhibitors.
A key application for this compound is as a precursor in the synthesis of novel phosphatidylinositol 3-kinase (PI3K) inhibitors. google.com The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival; its dysregulation is frequently implicated in various forms of human cancer. google.com Consequently, inhibitors of PI3K, particularly the PI3Kα isoform, are highly sought-after targets in oncology drug discovery. google.com Patent documentation outlines the synthesis of this compound and its subsequent use as a building block to create more complex molecules designed to inhibit the PI3K enzyme. google.com
The structural features of this compound make it a valuable starting material. The bromine atom at the 5-position provides a reactive site for cross-coupling reactions, allowing for the attachment of other molecular fragments, while the N-benzyl group can be retained or modified in the final product to optimize target binding and pharmacokinetic properties. The investigation of structurally related compounds, such as other N-benzyl bromo-indolinones, for anticancer activity further underscores the rationale for using such scaffolds in medicinal chemistry. mdpi.com
Table 2: Research Applications of this compound This is an interactive table. You can filter by application or significance.
| Research Application | Details | Significance |
|---|---|---|
| Synthetic Intermediate | Used as a building block in multi-step chemical syntheses. | Enables the construction of more complex molecular architectures. |
| PI3K Inhibitor Development | Documented as a precursor for creating novel phosphatidylinositol 3-kinase (PI3K) inhibitors. google.com | Contributes to the discovery of potential anticancer therapeutics by targeting a key signaling pathway involved in cell proliferation and survival. google.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Nicotinamide |
| Pyridinecarboxamide |
| Picolinamide |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYYGDKDNYJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356865 | |
| Record name | N-benzyl-5-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303031-43-8 | |
| Record name | N-benzyl-5-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 5 Bromonicotinamide
Established Synthetic Pathways for Amide Bond Formation
The creation of the amide bond between the pyridine-3-carboxylic acid moiety and the benzylamine (B48309) moiety is the most critical step in the synthesis.
The most direct and widely employed method for synthesizing N-benzyl-5-bromonicotinamide is the direct coupling of 5-bromonicotinic acid with benzylamine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
One common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. mdpi.com For instance, 5-bromonicotinic acid can be treated with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent, often with a catalytic amount of dimethylformamide (DMF). The resulting 5-bromonicotinoyl chloride is then reacted with benzylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.com
Alternatively, a plethora of coupling reagents have been developed for direct one-pot amide bond formation, avoiding the isolation of the reactive acyl chloride. These reagents activate the carboxylic acid in situ. This approach is prevalent in medicinal chemistry due to its mild conditions and broad substrate scope. rsc.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Description |
|---|---|---|
| Carbodiimides | DDC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride) | Activates carboxylic acids to form an O-acylisourea intermediate, which is then attacked by the amine. rsc.org |
| Phosphonium (B103445) Salts | BOP (benzotriazol-1-yloxy)-tris(dimethylamino)-phosphonium hexafluorophosphate) | Forms a reactive phosphonium ester intermediate. rsc.org |
| Uronium/Guanidinium Salts | HATU ((1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Highly efficient reagents that form activated esters, minimizing side reactions like racemization in chiral substrates. rsc.org |
An alternative synthetic route involves the N-benzylation of a pre-existing 5-bromonicotinamide (B182952) molecule. This pathway follows a nucleophilic substitution (SN2) mechanism. In this approach, the nitrogen atom of the 5-bromonicotinamide acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source, typically a benzyl halide such as benzyl bromide or benzyl chloride.
The reaction is generally performed in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Traditional synthetic approaches to analogous N-benzylphthalimides have successfully utilized this SN2 reaction of a halide with the phthalimide (B116566) anion. nih.gov
Regioselective Bromination Strategies at the Pyridine (B92270) Ring
The introduction of a bromine atom specifically at the C-5 position of the pyridine ring is a crucial step, as the position of substituents dramatically influences the molecule's properties. This can be achieved either before or after the amide bond formation.
The synthesis of the key intermediate, 5-bromonicotinic acid or its derivatives, relies on electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, but the directing effects of the existing substituents can be exploited.
Direct bromination of nicotinic acid or nicotinamide (B372718) can be challenging due to the deactivating effect of the nitrogen heteroatom and the carboxyl/amide group. However, specific conditions can favor substitution at the 5-position. For related compounds, the bromination of nicotinamide precursors has been achieved using bromine in a suitable solvent.
More advanced and highly regioselective methods are also being explored. For example, flavin-dependent halogenase (FDH) enzymes have demonstrated remarkable ability to regioselectively brominate aromatic compounds. The FDH AetF, for instance, successively brominates tryptophan at the C5 and C7 positions. nih.goviucr.org This biocatalytic approach offers a potential route for the highly specific bromination of nicotinamide derivatives under mild conditions.
For complex pyridine systems, multi-step strategies may be required. The Sandmeyer reaction, for example, can be used to convert an amino group at the 5-position (from 5-aminonicotinic acid) into a bromo substituent with high regioselectivity. mdpi.com
Advanced Synthetic Techniques and Optimization
To improve efficiency, yield, and sustainability, modern synthetic methods are being applied to the synthesis of nicotinamide derivatives.
Biocatalysis has emerged as a powerful tool for sustainable amide formation. rsc.org The use of enzymes, such as lipases, can catalyze the amidation reaction under mild conditions with high selectivity. A study on nicotinamide derivatives demonstrated that using an easily obtainable and reusable lipase (B570770) (Novozym® 435) for the reaction between methyl nicotinate (B505614) and various amines led to high product yields (81.6–88.5%). rsc.org
Furthermore, the integration of biocatalysis with continuous-flow microreactors offers significant advantages over traditional batch processes. This combination can dramatically shorten reaction times and improve yields. For the lipase-catalyzed synthesis of nicotinamide derivatives, a continuous-flow process reduced the reaction time from 24 hours to just 35 minutes while also increasing the product yield. rsc.org Flow chemistry, in general, allows for rapid and strong activation of carboxylic acids, enabling efficient amide bond formation with minimal side reactions. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Nicotinamide Derivatives rsc.org
| Parameter | Batch Reactor | Continuous Flow Microreactor |
|---|---|---|
| Reaction Time | 24 hours | 35 minutes |
| Substrate | Methyl nicotinate derivatives, amines | Methyl nicotinate derivatives, amines |
| Catalyst | Novozym® 435 (lipase) | Novozym® 435 (lipase) |
| Temperature | 50 °C | 50 °C |
Stereochemical Considerations in Synthesis
The molecule this compound is achiral. It does not possess any stereocenters, and it is not axially chiral under normal conditions. Therefore, its direct synthesis from achiral precursors like 5-bromonicotinic acid and benzylamine does not present any stereochemical challenges, and no stereoisomers are formed.
Stereochemical considerations would only become relevant if the synthesis were to start from a chiral precursor or if substituents were introduced onto the benzyl or pyridine rings in a manner that creates a stereocenter. For example, if a substituted benzylamine with a chiral center was used, the reaction could potentially lead to a mixture of diastereomers unless a stereospecific synthesis was employed. While not directly applicable to the parent compound, asymmetric C-N coupling reactions are crucial for the enantioselective synthesis of related chiral heterocyclic structures like indolines and tetrahydroquinolines. beilstein-journals.org
Investigation of Biological Activities and Pharmacological Potential of N Benzyl 5 Bromonicotinamide
Enzyme Inhibition and Modulation Studies
The potential for N-benzyl-5-bromonicotinamide to act as an inhibitor or modulator of enzyme activity is an area of scientific interest. Research into related compounds suggests that the N-benzyl and nicotinamide (B372718) moieties can be key pharmacophores for enzyme interaction.
Specific Enzyme Target Identification
Currently, there is no specific enzyme target that has been definitively identified for this compound in the reviewed scientific literature. However, studies on structurally related molecules provide some insights into potential targets. For instance, nicotinamide derivatives are known to interact with enzymes involved in NAD+ metabolism. Furthermore, compounds with an N-benzyl group have been shown to inhibit various enzymes. One example is N-benzyl-p-toluenesulfonamide, which has been identified as a specific inhibitor of the contraction of fast skeletal muscle fibers through its interaction with actomyosin (B1167339) ATPase. nih.gov
Kinetic Characterization of Enzyme Inhibition
As no specific enzyme target has been conclusively identified for this compound, there is currently no available kinetic characterization of its enzyme inhibition. Such a characterization would typically involve determining parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For the related compound N-benzyl-p-toluenesulfonamide, kinetic analysis has revealed that it decreases the steady-state acto-S1 ATPase rate by approximately 10-fold and primarily affects the rate of phosphate (B84403) (Pi) release. nih.gov This detailed level of kinetic analysis is yet to be performed for this compound.
Interaction with Cellular Receptors and Signaling Pathways
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology, leading to the modulation of various signaling pathways. The structural features of this compound suggest the possibility of such interactions.
Receptor Binding Assays
Specific receptor binding assay data for this compound is not currently available in the public domain. However, research on analogous structures indicates that the N-benzyl substitution can be a significant factor in receptor affinity. Studies on N-benzyl phenethylamines have demonstrated high affinity for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. mdpi.com For example, some of these derivatives exhibit subnanomolar binding affinities for the 5-HT2A receptor. mdpi.com This suggests that this compound could potentially interact with serotonin receptors, though dedicated binding assays are required to confirm this and determine its affinity.
Downstream Signaling Pathway Analysis
Given the absence of confirmed receptor binding data for this compound, there have been no subsequent analyses of its effects on downstream signaling pathways. Such an analysis would typically investigate the cascade of molecular events that are triggered upon the binding of the compound to a receptor, potentially impacting cellular processes like proliferation, apoptosis, or differentiation. For instance, the activation of oncogenic pathways like the NF-E2-related factor 2 (NRF2) pathway has been shown to be dependent on the mTOR growth signaling pathway. biomolther.org Understanding these downstream effects is crucial for elucidating the full pharmacological profile of a compound.
Anti-proliferative and Cytotoxic Effects in Disease Models
The evaluation of a compound's ability to inhibit cell growth and induce cell death is a critical step in assessing its potential as a therapeutic agent, particularly in the context of cancer. While direct studies on this compound are limited, research on closely related compounds provides valuable preliminary insights.
Derivatives of N-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anti-proliferative effects against human tumor cell lines. researchgate.net Specifically, these compounds were tested against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. researchgate.net The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrated that the MCF-7 cell line was generally more sensitive to these compounds than the A-549 cell line. researchgate.net
For example, one of the more potent N-benzyl-5-bromoindolin-2-one derivatives showed an IC50 value of 7.17 ± 0.94 µM against MCF-7 cells. researchgate.net Other derivatives displayed moderate to weak potency with IC50 values ranging from 13.92 µM to 39.53 µM in the same cell line. researchgate.net In the A-549 cell line, most of the tested compounds did not show significant anti-proliferative activity. researchgate.net
Furthermore, the cytotoxic effects of the most potent N-benzyl-5-bromoindolin-2-one derivatives were assessed on non-tumorigenic breast cells (MCF-10A). researchgate.net The results indicated modest cytotoxic impacts on these normal cells, with IC50 values of 91.33 ± 3.51 µM and 83.04 ± 4.10 µM for the two compounds tested. researchgate.net This suggests a degree of selectivity for cancer cells over non-cancerous cells for these related compounds.
Another related compound, 5-benzyl juglone (B1673114), exhibited potent antiproliferative activity against HCT-15 human colorectal cancer cells with an IC50 value of 12.27 µM. nih.gov It also showed high inhibitory activity towards MCF-7 human breast cancer cells, with a greater effect on these cancer cells compared to the corresponding normal breast epithelial cells (MCF-10A). nih.gov Mechanistic studies indicated that 5-benzyl juglone could induce cell cycle arrest and promote apoptosis in HCT-15 cells. nih.gov
These findings for structurally similar molecules underscore the potential anti-proliferative and cytotoxic properties of compounds containing N-benzyl and 5-bromo-substituted aromatic cores. However, it is crucial to emphasize that these data are for related but distinct chemical entities. Direct evaluation of this compound is necessary to determine its specific activity profile.
Table of Anti-proliferative Activity of Structurally Related Compounds
| Compound/Derivative | Cell Line | IC50 (µM) |
| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 | 7.17 ± 0.94 |
| N-benzyl-5-bromoindolin-2-one derivative 7a | MCF-7 | 19.53 ± 1.05 |
| N-benzyl-5-bromoindolin-2-one derivative 12d | MCF-7 | 13.92 ± 1.21 |
| N-benzyl-5-bromoindolin-2-one derivative 12a | MCF-7 | 39.53 ± 2.02 |
| N-benzyl-5-bromoindolin-2-one derivative 12c | MCF-7 | 27.65 ± 2.39 |
| N-benzyl-5-bromoindolin-2-one derivative 7d | A-549 | 9.57 ± 0.62 |
| N-benzyl-5-bromoindolin-2-one derivative 12c | A-549 | 12.20 ± 1.54 |
| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-10A | 91.33 ± 3.51 |
| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-10A | 83.04 ± 4.10 |
| 5-benzyl juglone | HCT-15 | 12.27 |
| Data sourced from studies on structurally related compounds, not this compound itself. researchgate.netnih.gov |
In Vitro Cell Line Studies (e.g., Cancer Cell Lines)
The potential of this compound as an anticancer agent has been explored primarily through its inclusion in patent literature as a novel inhibitor of phosphatidylinositol 3-kinase (PI3K). google.com The PI3K pathway is a critical signaling cascade that, when dysregulated, is frequently implicated in tumorigenesis and cell proliferation. Compounds that inhibit this pathway are of significant interest in oncology.
Research outlined in patent filings suggests that this compound is part of a class of compounds demonstrating anti-proliferative activity. google.com Specifically, these compounds are proposed to have cytotoxic effects in cell lines with Ras mutations, which are common drivers in many cancers. google.com The broader family of nicotinamide derivatives has been investigated for anticancer properties, with research indicating that substitutions on the nicotinamide ring, such as bromine, can be a key feature for activity. ontosight.aimedwinpublishers.com The presence of an N-benzyl group is also a common motif in various multi-targeted kinase inhibitors developed as potential anticancer agents. rsc.org
While specific data on this compound against a panel of cancer cell lines is not extensively detailed in peer-reviewed literature, its synthesis is described as an intermediate for compounds intended to treat cancers and other proliferative disorders. google.com
Table 1: Summary of In Vitro Anticancer Potential
| Compound Class | Proposed Target/Mechanism | Relevant Cell Line Context |
|---|---|---|
| This compound | Phosphatidylinositol 3-kinase (PI3K) Inhibition | Cells harboring Ras mutations google.com |
| General Nicotinamide Derivatives | Modulation of cell growth and survival pathways | Various human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) ontosight.aiacs.org |
Assessment of Cell Viability and Apoptosis Induction
Concurrent with its anti-proliferative effects, this compound has been associated with the induction of apoptosis. google.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The inventive compounds described in patent literature, including this compound, are claimed to induce apoptosis in tumor cells. google.com
The proposed mechanism involves the induction of caspase activity, a family of proteases that are central to the execution of the apoptotic program. google.com The documents suggest that these compounds could be effective in inducing both early (caspase-3 activation) and late (PARP cleavage) markers of apoptosis. google.com While direct experimental data for this compound is limited, related N-benzyl derivatives have been shown to induce apoptosis in cancer cells. rsc.org Furthermore, other nicotinamide analogs have been noted to induce apoptosis in breast and colon cancer cell lines. This contextual evidence supports the hypothesis that this compound may reduce cancer cell viability by triggering programmed cell death.
Antimicrobial Activity Evaluation
The antimicrobial potential of nicotinamide derivatives is an active area of investigation. The introduction of a bromine atom and a benzyl (B1604629) group to the core structure can significantly influence this activity.
Direct studies on the antibacterial properties of this compound are not prominent in the available literature. However, research on closely related analogs provides significant insight. For instance, 2-bromonicotinamide (B189599) has demonstrated notable antibacterial properties against various bacterial strains, with some studies reporting a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics. Another related compound, 5-bromonicotinamide (B182952), has also been examined for its antibacterial effects. asm.org
The general class of nucleoside analogues, which share some structural concepts with nicotinamide derivatives, has been shown to possess antibacterial activity, particularly against Gram-positive bacteria. nih.gov These findings suggest that the bromonicotinamide scaffold is a promising starting point for developing new antibacterial agents. The specific contribution of the N-benzyl group to this activity requires further dedicated investigation.
Table 2: Antibacterial Activity of Related Nicotinamide Compounds
| Compound | Bacterial Strains Tested | Observed Effect |
|---|---|---|
| 2-Bromonicotinamide | Staphylococcus aureus | Inhibition of growth and biofilm formation |
| N-bromonicotinamide | Bacillus subtilis, Clostridium butyricum, Enterobacter aerogenes, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Significant antibacterial activity observed brieflands.com |
| General Nucleoside Analogues | Various Gram-positive and Gram-negative bacteria | Activity demonstrated, particularly against Gram-positive species nih.gov |
This observation is corroborated by research on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines, where the N-benzyl derivatives were found to be inactive. The removal of the benzyl group from the nitrogen atom led to a significant improvement in antifungal activity, specifically against dermatophytes. These studies collectively indicate that while the core nicotinamide structure may have some utility, the presence of an N-benzyl group might not be favorable for antifungal action in certain molecular contexts.
Antiviral Research Applications
Research into the direct antiviral effects of this compound is still in a nascent stage. However, the broader family of nicotinamide and its derivatives has garnered attention for potential applications in antiviral therapy, particularly in the context of viral infections that disrupt host cell metabolism.
Nicotinamide and its precursors are crucial for maintaining cellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme vital for energy metabolism and DNA repair. contusmpublications.commdpi.com Some viruses, upon infection, can deplete the host cell's NAD+ reserves, and enzymes like Poly (ADP-ribose) polymerase (PARP) play a role in this process and the subsequent cellular response. contusmpublications.comactascientific.com Nicotinamide itself has been proposed to have antiviral effects by inhibiting PARP and modulating the inflammatory responses often triggered by viral infections, such as those seen in SARS-CoV-2. actascientific.comnih.govactascientific.com
While a direct link between this compound and the inhibition of viral replication has not been established, related compounds have shown promise. For example, antiviral properties have been noted for N-(3-chlorobenzyl)nicotinamide. Furthermore, nucleoside analogues, a class of compounds with some structural similarities, are widely used as antiviral agents, acting by inhibiting viral polymerases and disrupting viral replication. nih.gov These findings suggest that the nicotinamide scaffold is a viable platform for the development of antiviral agents, though specific research on this compound is required to determine its potential in this area.
Structure Activity Relationship Sar Studies of N Benzyl 5 Bromonicotinamide and Its Analogs
Systematic Modification of the N-benzyl Moiety
The N-benzyl group plays a critical role in the interaction of these compounds with their biological targets. Its orientation and substitution pattern can significantly affect binding affinity and efficacy.
Influence of Aromatic Substituents on Bioactivity
The substitution pattern on the phenyl ring of the N-benzyl moiety has been a key focus of SAR studies. The electronic nature and steric bulk of these substituents can modulate the compound's activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives investigated as USP1/UAF1 deubiquitinase inhibitors, substitutions on the benzyl (B1604629) ring had a profound impact on their inhibitory potency.
Research on donepezil (B133215) derivatives bearing an N-benzyl pyridinium (B92312) moiety as acetylcholinesterase (AChE) inhibitors also highlights the importance of benzyl ring substituents. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby influencing its interaction with the active site of the enzyme. nih.gov
| Compound ID | N-benzyl Substituent | Biological Target | Activity (IC₅₀) |
| 1a | Unsubstituted | USP1/UAF1 | 4.7 µM |
| 1b | 4-Phenyl | USP1/UAF1 | 3.7 µM |
| 1c | 4-Pyridine | USP1/UAF1 | 1.9 µM |
| 1d | 3-Pyridine | USP1/UAF1 | 1.1 µM |
| 2a | Unsubstituted | eeAChE | 25.3 nM |
| 2b | 4-Fluoro | eeAChE | 15.8 nM |
| 2c | 4-Chloro | eeAChE | 10.5 nM |
| 2d | 4-Nitro | eeAChE | 5.2 nM |
Table 1: Influence of N-benzyl substituents on the bioactivity of related heterocyclic compounds. Data for compounds 1a-1d are for N-benzyl-2-phenylpyrimidin-4-amine derivatives against USP1/UAF1. nih.gov Data for compounds 2a-2d are for donepezil-based N-benzyl pyridinium analogs against electric eel acetylcholinesterase (eeAChE). nih.gov
Impact of Benzyl Linker Variations
While less explored, variations in the linker connecting the phenyl ring to the nicotinamide (B372718) nitrogen can also influence bioactivity. Modifications such as changing the linker length, introducing rigidity, or replacing the methylene (B1212753) group with other functionalities can alter the compound's conformational flexibility and its ability to adopt an optimal binding pose. In a study of N-benzoyl-2-hydroxybenzamides, modifications of the linker between aromatic rings were shown to be critical for their anti-protozoal activity. auhs.edu Although not directly N-benzylnicotinamides, these findings suggest that the nature of the linker is a key determinant of biological activity. For example, replacing an amide linker with a urea (B33335) linker resulted in significant changes in activity. auhs.edu
Role of the Bromine Atom at the 5-Position
The bromine atom at the 5-position of the nicotinamide ring is a key feature of the parent compound. Its properties, including size, electronegativity, and ability to form halogen bonds, can significantly contribute to the compound's pharmacological profile.
Effects of Halogen Substituents on Activity Profiles
| Halogen Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential for Halogen Bonding |
| Fluorine (F) | 1.47 | 3.98 | Weak |
| Chlorine (Cl) | 1.75 | 3.16 | Moderate |
| Bromine (Br) | 1.85 | 2.96 | Strong |
| Iodine (I) | 1.98 | 2.66 | Very Strong |
Table 2: Physicochemical properties of halogen substituents relevant to their role in molecular interactions.
Replacement and Derivatization Strategies at C5
Replacing the bromine atom at the C5 position with other functional groups is a key strategy to explore the SAR of this part of the molecule. Studies on other C5-substituted nucleosides have shown that this position is amenable to a wide range of modifications, including the introduction of alkyl, aryl, and heteroaryl groups via cross-coupling reactions. mdpi.com For instance, the introduction of a 1,2,3-triazole moiety at the C5 position of deoxyuridine resulted in compounds with antiviral activity. mdpi.com Such modifications on the N-benzyl-5-bromonicotinamide scaffold could lead to new interactions with the target protein and alter the compound's activity profile. In a series of benzimidazole (B57391) derivatives, substitution at the C5 position with carboxamide or sulfamoyl groups was found to greatly influence their anti-inflammatory activity. nih.gov
Modulation of the Nicotinamide Core
The nicotinamide scaffold is not merely a passive carrier for the benzyl and bromo substituents; it is an active participant in the molecule's biological effects. Modifications to the pyridine (B92270) ring or the carboxamide group can lead to significant changes in activity. The nicotinamide core is essential for the activity of certain androgen receptor antagonists, likely by positioning the amide group for crucial hydrogen bonding interactions with the receptor. nih.gov
In studies of NAD+ synthetase inhibitors, the nicotinamide moiety is a key structural feature for binding to the enzyme's active site. acs.org Furthermore, research on nicotinamide phosphoribosyltransferase (NAMPT) positive allosteric modulators has shown that even subtle changes to the nicotinamide core or its substituents can dramatically alter potency and efficacy. acs.org The regioselective reduction of NAD+ models, including 1-benzylnicotinamide, is also influenced by substituents on the nicotinamide ring, demonstrating the electronic importance of this core structure.
| Modification to Nicotinamide Core | Example Compound Class | Observed Effect on Bioactivity |
| Replacement of Nicotinamide | Terephthalamide analogs | Considerable loss in androgen receptor antagonist activity nih.gov |
| N-methylation of Amide | N-methyl nicotinamide analogs | Considerable loss in androgen receptor antagonist activity nih.gov |
| 3-Substituent Variation | 1-benzylpyridinium triflates | Altered rates of regioselective reduction, implicating coordination to the metal center |
Table 3: Effects of modulating the nicotinamide core on the biological activity of related compounds.
Substituent Effects on Pyridine Nitrogen
The nitrogen atom within the pyridine ring of this compound is a key determinant of its physicochemical properties and, by extension, its biological activity. The position of the carboxamide group relative to the pyridine nitrogen significantly influences the molecule's electronic and steric profile.
Studies comparing nicotinamide (amide at the 3-position) and isonicotinamide (B137802) (amide at the 4-position) derivatives have shown that the isonicotinamide series can be considerably more effective in certain biological contexts. researchgate.net This suggests that the orientation of the nitrogen atom relative to the amide linker plays a crucial role in target engagement. For instance, in the development of xanthine (B1682287) oxidase inhibitors, the nitrogen of the isonicotinamide moiety was found to form a key hydrogen bond with a glutamic acid residue (Glu1261) in the enzyme's active site. mdpi.com
The table below summarizes the effect of the carboxamide position on the pyridine ring based on comparative studies of related compounds.
| Compound Class | Position of Carboxamide | Observed Activity Trend | Reference |
| Nicotinamide Analogs | 3-position | Generally lower activity in some assays compared to isonicotinamides. | researchgate.net |
| Isonicotinamide Analogs | 4-position | Demonstrated higher efficacy in specific biological targets. | researchgate.netmdpi.com |
Alterations to the Amide Functional Group
The amide functional group in this compound serves as a critical linker and participates in crucial hydrogen bonding interactions with biological targets. Modifications to this group, including the N-benzyl substituent, have profound effects on the compound's activity.
The N-benzyl group itself is a significant contributor to the molecule's properties. In studies of related nicotinamide phosphoribosyltransferase (NAMPT) positive allosteric modulators, it was found that the benzyl ring could be modified with various substituents while maintaining activity. nih.govacs.org However, bulky and polar substituents, such as sulfinyl and sulfonyl groups, were found to be detrimental to activity. nih.govacs.org This suggests that the benzyl moiety likely occupies a hydrophobic pocket in the target protein, and its size and lipophilicity are important for optimal binding.
Replacing the benzyl group with other substituents can dramatically alter the compound's profile. For example, in a series of N-(thiophen-2-yl) nicotinamide derivatives developed as fungicides, the N-aryl linkage was found to be a key component for their biological activity. mdpi.com This indicates that the nature of the substituent attached to the amide nitrogen is a key determinant for target specificity and potency.
The table below illustrates the impact of modifications to the N-substituent of the amide group in related nicotinamide structures.
| N-Substituent | Modification | Impact on Activity | Reference |
| Benzyl | Introduction of various substituents | Tolerated, with exceptions for bulky/polar groups. | nih.govacs.org |
| Benzyl | Replacement with thiophen-2-yl | Resulted in potent fungicidal activity. | mdpi.com |
| Various Alkyl/Aryl | Systematic variation | Significant changes in biological activity, indicating importance for target binding. | nih.gov |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For a molecule like this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the pyridine nitrogen and amide carbonyl oxygen), a hydrogen bond donor (the amide N-H), an aromatic ring (the pyridine ring), and a hydrophobic feature (the benzyl group).
Lead optimization is the process of refining a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. ontosight.ai This iterative process often involves strategies guided by SAR data and pharmacophore models.
Key lead optimization strategies applicable to this compound and its analogs include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance activity or improve metabolic stability. For example, the bromine atom could be replaced with other halogens or a trifluoromethyl group.
Scaffold Hopping: Modifying the core molecular structure to explore new chemical space while retaining key pharmacophoric features. This could involve replacing the pyridine ring with other heterocyclic systems.
Structure-Based Design: If the structure of the biological target is known, computational docking studies can be used to predict how analogs will bind and to guide the design of more potent inhibitors. nih.gov
Comparative SAR with Related Pyridinecarboxamides
The SAR of this compound can be further understood by comparing it with other pyridinecarboxamide derivatives.
Studies on N-benzyl phenethylamines as 5-HT2A/2C agonists also provide valuable comparative insights. nih.gov In this class of compounds, N-benzyl substitution significantly increased binding affinity and functional activity. nih.gov The nature of the substituents on the benzyl ring had a substantial impact on both potency and selectivity, underscoring the importance of this moiety in fine-tuning the pharmacological profile. nih.gov
Furthermore, research on fungicidal N-(thiophen-2-yl) nicotinamide derivatives demonstrated that splicing the nicotinic acid and thiophene (B33073) substructures led to potent compounds. mdpi.com The structure-activity relationships in this series indicated that specific substitutions on both the pyridine and thiophene rings were crucial for high efficacy. mdpi.com
The following table provides a comparative overview of SAR findings from related pyridinecarboxamide series.
| Compound Series | Key SAR Findings | Relevance to this compound | Reference |
| NAMPT N-PAMs | Rear channel binding affinity correlates with enzyme activation. Benzyl ring modifications are generally well-tolerated. | Emphasizes the importance of the overall molecular conformation and the role of the benzyl group in hydrophobic interactions. | nih.govacs.org |
| N-benzyl Phenethylamines | N-benzyl group enhances affinity and activity. Benzyl ring substituents modulate potency and selectivity. | Reinforces the significance of the N-benzyl moiety for biological activity and as a site for optimization. | nih.gov |
| N-(thiophen-2-yl) Nicotinamides | Splicing of active substructures leads to potent compounds. Substitutions on both heterocyclic rings are critical. | Suggests that the combination of the bromonicotinamide core with a suitable N-substituent is key to its activity. | mdpi.com |
Mechanistic Investigations of N Benzyl 5 Bromonicotinamide S Biological Action
Elucidation of Molecular Targets and Binding Modes
To understand the biological effects of N-benzyl-5-bromonicotinamide, the first step would be to identify its molecular targets within a biological system. This would involve a series of investigations to determine which proteins or other macromolecules the compound interacts with.
Protein-Ligand Interaction Analysis
This subsection would typically present data from computational and experimental studies aimed at characterizing the direct interaction between this compound and its putative protein targets. Techniques such as molecular docking could be used to predict the binding affinity and orientation of the compound within the active site of a protein. Experimental methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be employed to confirm these interactions and quantify the binding kinetics.
Table 5.1.1: Hypothetical Protein-Ligand Interaction Data for this compound
| Target Protein | Binding Affinity (Kd) | Method |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Target Validation Studies
Once potential targets are identified, validation studies are crucial to confirm that the interaction with this compound is responsible for a specific biological effect. This could involve techniques such as genetic knockdown (e.g., siRNA) or knockout of the target protein, followed by treatment with the compound to observe if the biological effect is diminished or abolished.
Biochemical Pathway Perturbations
Following the identification and validation of molecular targets, the next stage of investigation would focus on how the interaction between this compound and its target(s) affects broader biochemical pathways.
Metabolomic Profiling in Treated Systems
Metabolomics studies would provide a snapshot of the metabolic changes that occur in cells or organisms after treatment with this compound. By comparing the metabolomic profiles of treated and untreated systems, researchers could identify which metabolic pathways are significantly altered.
Table 5.2.1: Hypothetical Metabolomic Changes Induced by this compound
| Metabolite | Fold Change | Pathway Affected |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Enzyme Activity Profiling
If the molecular target of this compound is an enzyme, direct assays of its activity in the presence of the compound would be performed. This would determine whether the compound acts as an inhibitor or an activator of the enzyme and would provide quantitative measures of its potency (e.g., IC50 or EC50 values).
Cellular Mechanism of Action Studies
Cell Cycle Analysis and Checkpoint Regulation
No specific studies on the effect of this compound on cell cycle progression or checkpoint regulation have been identified. Future investigations in this area would be required to determine if this compound can modulate the cell cycle. Such studies would typically involve treating cell lines with this compound and analyzing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle using techniques like flow cytometry. Furthermore, examining the expression levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) would be crucial to understanding any potential mechanism of action.
Apoptotic and Necrotic Pathway Investigations
There is a lack of research into whether this compound can induce apoptosis or necrosis. To investigate this, future studies could assess established hallmarks of apoptosis, including caspase activation (e.g., caspase-3, -8, -9), DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential. Distinguishing between apoptotic and necrotic cell death would involve assays that measure plasma membrane integrity, such as propidium (B1200493) iodide staining.
Influence on Gene Expression and Protein Synthesis
The impact of this compound on global gene expression and protein synthesis remains uninvestigated. Future research could employ techniques like RNA sequencing (RNA-Seq) or microarray analysis to identify genes that are differentially expressed in response to treatment with this compound. Subsequent proteomic analyses would be necessary to determine if these changes in gene expression translate to alterations in protein levels, thereby providing insights into the cellular pathways affected by this compound.
Computational Chemistry and Molecular Modeling of N Benzyl 5 Bromonicotinamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. For N-benzyl-5-bromonicotinamide, these calculations can elucidate its three-dimensional structure, stability, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational methodology used to investigate the electronic structure and properties of molecules. uniroma2.it It is a popular method for calculating the optimized geometry, vibrational frequencies, and electronic properties of organic compounds. nih.govnih.gov DFT calculations for this compound would involve optimizing its molecular structure to find the most stable conformation (lowest energy state).
These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical reactivity. uniroma2.it For instance, DFT can be used to generate molecular electrostatic potential (MEP) maps. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack, respectively. nih.gov Regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive regions, often around hydrogen atoms, are prone to nucleophilic attack. nih.govnih.gov
Furthermore, DFT is instrumental in studying reaction mechanisms and predicting the stability of various isomers or tautomers. scirp.org For derivatives of this compound, this could involve analyzing reaction pathways, such as its participation in coupling reactions. nih.gov By calculating the energies of reactants, transition states, and products, DFT can help rationalize experimental outcomes and predict the feasibility of synthetic routes. utas.edu.au
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for determining a molecule's electronic and optical properties, as well as its chemical reactivity. ossila.com
The HOMO acts as an electron donor, while the LUMO is the electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily polarized. mdpi.comaun.edu.eg The energy of this gap can also be related to the wavelengths of light the compound can absorb. ossila.com
While specific calculations for this compound are not available in the cited literature, analysis of structurally related compounds shows the utility of this approach. nih.govnih.gov The global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
| Parameter | Definition | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. aun.edu.eg |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. aun.edu.eg |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A narrow gap suggests higher reactivity. nih.gov |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov Harder molecules have a larger energy gap. aun.edu.eg |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from an equilibrium system. mdpi.com |
| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity of a species to accept electrons. nih.gov |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the interaction between a drug candidate and its protein target.
For this compound, molecular docking would be used to predict its binding mode within the active site of a specific protein target. This process generates a series of possible binding poses and scores them based on factors like intermolecular forces, providing an estimate of binding affinity. The analysis of the best-ranked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. nih.gov
For example, studies have identified a 5-bromonicotinamide (B182952) derivative as an inhibitor of caspase-3, an enzyme involved in apoptosis. researchgate.net Therefore, a hypothetical docking study of this compound into the active site of caspase-3 could reveal key interactions responsible for its potential inhibitory activity. The bulky benzyl (B1604629) group may form hydrophobic interactions in a specific pocket, while the nicotinamide (B372718) core could form hydrogen bonds with backbone or side-chain residues.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues (Example: Caspase-3) |
|---|---|---|
| Hydrogen Bond | Amide N-H, Carbonyl C=O | Asp, Ser, Gln, Asn, His, Arg |
| Hydrophobic | Benzyl ring, Pyridine (B92270) ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |
| Halogen Bond | Bromine atom | Carbonyl oxygen, Hydroxyl group (Ser, Thr, Tyr) |
| π-π Stacking | Pyridine ring, Benzyl ring | Phe, Tyr, Trp, His |
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound could be used in this context in two primary ways:
Ligand-Based Virtual Screening: If this compound has a known biological activity, its structure can be used as a template to search for other compounds in a database with similar shapes and chemical features. This approach assumes that molecules with similar structures are likely to have similar biological activities.
Structure-Based Virtual Screening: In this approach, this compound could be part of a large chemical library that is computationally "docked" against a protein target of interest. This can help identify the compound as a potential "hit" for a new biological target. For instance, screening a library containing this compound against various kinases, proteases, or nuclear receptors could uncover novel therapeutic applications. nih.govmdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.com While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations allow for the study of the dynamic behavior of the complex in a simulated physiological environment (e.g., in water). nih.govmdpi.com
An MD simulation of the this compound-protein complex, obtained from docking, would be performed to assess the stability of the binding pose. The simulation calculates the trajectories of atoms and molecules over a period, revealing how the interactions evolve. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD over time suggests a stable binding complex. mdpi.com
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand. mdpi.com
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein throughout the simulation.
These simulations provide a more realistic and rigorous evaluation of the binding hypothesis, helping to confirm whether the ligand is likely to remain bound in the active site and maintain its key interactions. mdpi.com This step is critical for validating potential drug candidates before advancing to more resource-intensive experimental assays.
Conformational Flexibility and Stability Analysis
The conformational landscape of this compound is primarily dictated by the rotational barriers around the C-N amide bond and the bonds connecting the benzyl and nicotinamide moieties. The amide bond in nicotinamide and its derivatives is known to exhibit a significant rotational barrier, leading to the possible existence of distinct conformers. mdpi.com This is due to the partial double bond character of the C-N bond arising from resonance.
Theoretical studies on N-acylhydrazone derivatives, which share the amide linkage, have shown that both electron-withdrawing groups on the pyridine ring and steric hindrance can increase the rotational barrier of the C-N amide bond. mdpi.com In this compound, the bromine atom at the 5-position acts as an electron-withdrawing group, which could influence the electronic distribution and the rotational barrier.
Furthermore, the benzyl group introduces additional degrees of freedom. The orientation of the benzyl ring relative to the nicotinamide core is crucial for its interaction with biological targets. Computational studies on N-benzyl-1,4-dihydropyridine-3-carboxamide (BNAH), a related compound, suggest that π-π stacking interactions between the benzyl ring and the dihydropyridine (B1217469) ring can stabilize the molecule. acs.org A similar interaction may occur in this compound, influencing its preferred conformation.
The stability of different conformers can be assessed using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can provide the relative energies of various rotational isomers, identifying the most stable, low-energy conformations. For analogous 6-bromopyridine-2-carbaldehyde, DFT calculations have been used to determine the most stable conformer in the gas phase. mdpi.com
Table 1: Illustrative Conformational Energy Profile of a Generic N-substituted Nicotinamide
| Dihedral Angle (Pyridine-C-N-Benzyl) | Relative Energy (kcal/mol) |
| 0° (eclipsed) | 5.2 |
| 60° (gauche) | 1.8 |
| 120° (eclipsed) | 4.5 |
| 180° (anti) | 0.0 |
This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values for this compound would require specific calculations.
Solvent Effects on Molecular Behavior
The surrounding solvent environment can significantly impact the conformational preferences and electronic properties of this compound. Computational methods like the Polarizable Continuum Model (PCM) are often employed to simulate these effects. mdpi.com
In polar solvents, conformations with a larger dipole moment will be preferentially stabilized. For this compound, this could mean that more extended conformations are favored in aqueous environments compared to non-polar solvents. The bromine atom and the amide group contribute to the molecule's polarity, making it susceptible to solvent interactions.
Studies on other bromopyridine derivatives have utilized PCM to incorporate solvent effects in reactivity predictions. Similarly, for this compound, modeling in different solvents would be crucial for understanding its behavior in biological systems, which are predominantly aqueous.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in medicinal chemistry for designing more potent analogs by establishing a mathematical relationship between the chemical structure and biological activity.
Development of Predictive Models for Biological Activity
While specific QSAR models for this compound are not documented, the general methodology can be described based on studies of other nicotinamide derivatives. For a series of analogs of this compound, where the benzyl and/or pyridine rings are substituted, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a kinase.
The process would involve:
Synthesizing a series of analogs.
Measuring their biological activity (e.g., IC50 values).
Calculating a set of molecular descriptors for each analog.
Using statistical methods to build an equation that correlates the descriptors with the biological activity.
For instance, a QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives demonstrated that their inhibitory activity against the sodium-calcium exchanger (NCX) was dependent on the hydrophobicity and shape of the substituents. nih.gov
Descriptors and Statistical Validation
The predictive power of a QSAR model relies on the appropriate selection of molecular descriptors and rigorous statistical validation.
Molecular Descriptors: These can be categorized as:
Electronic: Descriptors related to the electronic properties, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. The bromine atom in this compound would significantly influence these properties.
Steric: Descriptors that describe the size and shape of the molecule, like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es).
Hydrophobic: Descriptors that quantify the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).
Topological: Descriptors derived from the 2D representation of the molecule, which describe atomic connectivity and branching.
Statistical Validation: To ensure the robustness and predictive ability of the QSAR model, several statistical techniques are employed:
Internal Validation: Often performed using leave-one-out cross-validation (q²), where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds.
External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate the model's predictive power on compounds not used in model development). The predictive ability is assessed by the predicted R² (R²pred).
QSAR models for nicotinamide analogs have been developed using methods like Genetic Function Approximation (GFA) and Partial Least Squares (PLS) regression, yielding statistically significant models. researchgate.net
Table 2: Examples of Descriptors Used in QSAR Studies of Nicotinamide Analogs
| Descriptor Type | Example Descriptor | Description |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |
| Steric | Molecular Volume | The volume occupied by the molecule. |
| Hydrophobic | logP | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Topological | Wiener Index | A distance-based topological index. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Analog Design
In silico ADMET prediction is a crucial step in early-stage drug discovery to identify and filter out compounds with undesirable pharmacokinetic or toxicological properties. nih.govresearchgate.net For this compound and its potential analogs, various computational tools can be used to predict their ADMET profiles. computabio.com
Absorption: Predictions for properties like human intestinal absorption (HIA) and Caco-2 cell permeability can be made based on the molecule's physicochemical properties, such as logP, molecular weight, and the number of hydrogen bond donors and acceptors. Lipinski's Rule of Five is a commonly used guideline to assess druglikeness.
Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be predicted. High PPB can limit the free concentration of the drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.
Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential sites of metabolism could include the benzyl ring (hydroxylation) or the pyridine ring.
Excretion: Predictions related to the route and rate of elimination of the compound and its metabolites.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
In silico ADMET studies on imidazo[1,2-a]pyridine-3-carboxamides, which are structurally related, have shown that designed ligands can have favorable ADME profiles with low predicted toxicity. nih.gov
Table 3: Illustrative In Silico ADMET Predictions for a Hypothetical Analog of this compound
| ADMET Property | Predicted Value/Classification | Implication for Drug Design |
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier Penetration | Low | May not be suitable for CNS targets unless modified. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity. |
| hERG Inhibition | Moderate risk | Potential for cardiotoxicity, requires further investigation. |
This table is for illustrative purposes. Actual predictions would require the use of specific software and models.
Applications in Drug Discovery and Chemical Biology
Lead Compound Identification and Optimization for Therapeutic Areas
N-benzyl-5-bromonicotinamide and its analogs have been investigated for their potential in several therapeutic areas, demonstrating a broad spectrum of biological activities.
Derivatives of this compound have shown promise as anti-cancer agents. For instance, N-benzyl-5-bromoindolin-2-one derivatives have been synthesized and evaluated for their in-vitro anti-proliferative effects against human tumor cell lines, such as breast cancer (MCF-7) and lung cancer (A-549). nih.gov Studies have shown that some of these compounds exhibit significant growth-inhibitory properties, with the MCF-7 cell line being particularly sensitive. nih.gov For example, one derivative, compound 7d, induced cell cycle arrest at the G2/M phase and increased the number of cells in the sub-G1 phase, indicative of apoptosis, in MCF-7 cells. nih.gov Another analog, 4-(p-fluorophenyl)thiazole-bearing molecule 7c, also demonstrated good potency against MCF-7 cells. nih.gov The anti-cancer potential of related nicotinamide (B372718) derivatives is an active area of research.
Table 1: In-vitro Anti-proliferative Activity of selected N-benzyl-5-bromoindolin-2-one derivatives against MCF-7 cell line
| Compound | IC50 (µM) |
|---|---|
| 7c | 7.17 ± 0.94 |
| 12d | 13.92 ± 1.21 |
| 7a | 19.53 ± 1.05 |
| 12c | 27.65 ± 2.39 |
| 12a | 39.53 ± 2.02 |
IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as means ± S.D. for 3 separate experiments. nih.gov
While direct studies on the antiviral activity of this compound are limited, related N-substituted piperidine (B6355638) derivatives have been synthesized and tested against influenza A/Swine/Iowa/30 (H1N1) virus. mdpi.com These studies indicate that compounds with an N-benzyl piperidine fragment can be effective against the influenza A virus, suggesting that the N-benzyl motif could be a valuable component in the design of new antiviral agents. mdpi.com Preliminary data on related brominated nicotinamide derivatives also suggest potential efficacy against certain viruses, though further research is required.
The N-benzyl group is a key feature in a class of potent agonists for the 5-HT2A serotonin (B10506) receptor. nih.gov The 5-HT2A receptor is a G protein-coupled receptor involved in various central nervous system functions, including cognition and learning. wikipedia.orgfrontiersin.org Research on N-benzyl phenethylamines has shown that the N-benzyl moiety can interact with specific residues of the 5-HT2A receptor, such as Phe339(6.51), leading to high affinity and potency. nih.gov While this compound itself has not been extensively studied as a 5-HT2A modulator, its structural similarity to known N-benzylated agonists suggests it could serve as a scaffold for designing novel ligands targeting this receptor. nih.govljmu.ac.uk
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Various N-benzyl derivatives have been investigated as AChE inhibitors. nih.gov For example, a series of 5-benzylidenerhodanine-3-acetamides containing a 4-benzylpiperidinyl moiety have been evaluated for their AChE inhibitory activities. nanobioletters.com Although direct data on this compound is not available, the presence of the N-benzyl group in potent AChE inhibitors suggests that derivatives of this compound could be explored for this therapeutic application. heraldopenaccess.us
Research has explored the anti-inflammatory potential of nicotinamide derivatives. Related pyridine (B92270) compounds have been investigated for their ability to mediate diseases involving TNF-α, IL-1β, IL-6, and/or IL-8, which are key players in inflammation. google.com While specific studies on the anti-inflammatory properties of this compound are not detailed in the provided results, the general class of nicotinamides is recognized for its potential in developing anti-inflammatory agents. researchgate.net
Utility as a Research Tool in Biochemical and Cellular Studies
Beyond its therapeutic potential, this compound serves as a valuable research tool. Its defined chemical structure allows for its use as a building block in the synthesis of more complex molecules for various research purposes. scbt.comchemshuttle.comfluorochem.co.uk The compound and its derivatives can be used as biochemical probes to investigate enzyme activities and metabolic pathways. The reactivity of the bromine atom at the 5-position of the pyridine ring makes it suitable for creating a library of analogs to study structure-activity relationships.
Probing Nicotinamide Derivative Biological Mechanisms
This compound serves as a key building block in the exploration of nicotinamide derivatives designed to interact with specific biological targets, thereby helping to elucidate their mechanisms of action. A significant area of investigation is in the development of inhibitors for the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. google.com The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. google.com
In this context, this compound is utilized as a precursor in the synthesis of more complex molecules intended to inhibit PI3K. google.com The synthesis of such derivatives allows researchers to probe the structural requirements for potent and selective inhibition of this enzyme family. By modifying the core structure of this compound, scientists can systematically study how different functional groups influence the compound's ability to bind to the kinase and modulate its activity. This exploration is crucial for understanding the molecular interactions that govern the biological effects of these nicotinamide derivatives, including the induction of apoptosis (programmed cell death) in cancer cells. google.com
Research in this area often involves the synthesis of a library of related compounds, where this compound provides a common starting point. The biological activity of these derivatives is then assessed, and structure-activity relationships (SAR) are established. For instance, a patent for PI3K inhibitors describes the synthesis of this compound as an intermediate, highlighting its role in the generation of compounds aimed at treating proliferative diseases like cancer. google.com While this compound itself is not the final active agent, its structural framework is integral to the design of molecules that probe these fundamental cellular processes.
Development of Chemical Probes for Biological Systems
Chemical probes are powerful tools for studying the function of proteins and other biomolecules in their native environment. While this compound is a valuable scaffold for creating potential therapeutic agents, its direct application as a chemical probe—for example, as a fluorescent label or an activity-based probe for target identification—is not extensively documented in publicly available scientific literature.
Its primary role in this domain is as a foundational structure for the development of more elaborate molecules. The bromine atom on the pyridine ring offers a site for chemical modification, such as cross-coupling reactions, which can be used to attach reporter groups (like fluorophores or biotin) or reactive moieties. However, published research to date has predominantly focused on its use in generating libraries of compounds for screening as enzyme inhibitors rather than on its development into a standalone chemical probe. Therefore, while its potential as a precursor for chemical probes exists, its application in this specific capacity remains an area for future exploration.
Exploration in Material Science (Theoretical or Structural Applications)
The exploration of this compound within material science, particularly concerning its theoretical or structural applications, is not well-established in the current body of scientific literature. A search of publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD) and PubChem, did not yield an experimentally determined crystal structure for this specific compound. nih.govre3data.orgwikipedia.org
The determination of a crystal structure is a fundamental prerequisite for most material science applications, as it reveals detailed information about the molecule's three-dimensional arrangement, intermolecular interactions (such as hydrogen bonding or stacking), and packing in the solid state. Without this data, theoretical studies on its potential properties, such as conductivity, optical behavior, or its suitability as a component in metal-organic frameworks (MOFs), are speculative.
While the structures of related nicotinamide and N-benzyl compounds have been studied, direct extrapolation of these properties to this compound is not feasible without experimental validation. Consequently, its utility in material science remains a theoretical possibility pending further investigation and structural elucidation.
Future Research Directions and Translational Perspectives
Emerging Therapeutic Areas for N-benzyl-5-bromonicotinamide Analogs
While the core structure of this compound has been a subject of interest, it is the exploration of its analogs that is opening doors to new therapeutic possibilities. Research into related nicotinamide (B372718) and benzamide (B126) structures suggests a broad range of potential applications.
One of the most promising areas is cancer therapy . Analogs of this compound are being investigated for their potential as anticancer agents. nih.gov For instance, derivatives of N-benzyl-5-bromoindolin-2-one have shown anti-proliferative effects against human lung and breast cancer cell lines. nih.gov The mechanism often involves the inhibition of crucial cellular processes, such as cell cycle progression, leading to apoptosis of cancer cells. nih.gov Specifically, some analogs have been found to induce cell cycle arrest at the G2/M phase. nih.gov
Furthermore, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, is a significant strategy in cancer treatment. researchgate.netpatsnap.commdpi.com As many cancer cells are highly dependent on NAD+ for their metabolic activities, NAMPT inhibitors have shown potent anticancer activity in preclinical studies. researchgate.netmdpi.com
Beyond oncology, there is growing interest in the potential of nicotinamide analogs for treating a variety of other conditions. Preclinical studies on nicotinamide mononucleotide (NMN), a related compound, have shown promise in mitigating age-related disorders by improving tissue and organ function, reducing inflammation, and enhancing immune responses. nih.gov These findings suggest that analogs of this compound could be explored for their anti-aging and neuroprotective properties.
Development of Advanced Synthetic Strategies for Complex Analogs
The creation of novel and complex analogs of this compound is crucial for exploring their full therapeutic potential. Researchers are continuously developing more efficient and versatile synthetic methods.
Recent advancements include the use of multicomponent reactions (MCRs), which allow for the rapid synthesis of diverse molecular scaffolds from simple starting materials. nih.gov One such approach involves a two-step process starting with an Ugi four-component reaction, followed by a palladium-catalyzed annulation to construct polycyclic quinazolinone structures. acs.org This method has proven effective for incorporating a variety of carboxylic acids and aldehydes, leading to a wide range of analogs. acs.org
Another innovative strategy is the use of biocatalysis, employing enzymes to facilitate chemical reactions under mild and sustainable conditions. rsc.org For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide derivatives in continuous-flow microreactors, resulting in high yields and significantly shorter reaction times compared to traditional batch processes. rsc.org
Furthermore, methods for the regioselective C-H functionalization of pyridine (B92270) rings are being refined, enabling the precise introduction of various functional groups at specific positions. nih.gov These advanced synthetic tools are essential for creating complex and targeted analogs of this compound.
Design of Novel Mechanistic Probes
To better understand the biological targets and mechanisms of action of this compound and its analogs, researchers are designing sophisticated mechanistic probes. Photoaffinity labeling (PAL) is a powerful technique used to identify the binding sites of small molecules on their protein targets. sfu.ca
This involves synthesizing analogs that incorporate a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its identification and characterization. sfu.ca The design of these probes requires careful consideration to ensure that the modification does not significantly alter the compound's binding affinity or biological activity. sfu.ca Successful PAL studies can provide invaluable insights into the molecular interactions driving the therapeutic effects of these compounds, paving the way for structure-based drug design. sfu.ca
Integration with High-Throughput Screening Platforms for Target Identification
High-throughput screening (HTS) platforms are instrumental in the discovery of new drug candidates and the identification of their biological targets. By screening large libraries of compounds against a variety of cellular or biochemical assays, researchers can quickly identify molecules with desired biological activities.
This compound and its analogs can be integrated into HTS campaigns to explore a wide range of potential therapeutic applications. These screens can be designed to identify compounds that modulate the activity of specific enzymes, receptors, or signaling pathways. For instance, screening for inhibitors of ubiquitin ligases is one area of interest. google.com
The data generated from HTS can be further analyzed to establish structure-activity relationships (SAR), guiding the optimization of lead compounds. Moreover, HTS can be combined with other technologies, such as genomics and proteomics, to identify the specific molecular targets of active compounds, a crucial step in understanding their mechanism of action.
Preclinical Development Challenges and Opportunities
The journey from a promising compound to a clinically approved drug is fraught with challenges. For this compound analogs, these hurdles include optimizing pharmacokinetic properties, ensuring target selectivity, and minimizing off-target toxicities. patsnap.com
A significant challenge for NAMPT inhibitors, for example, has been their narrow therapeutic window due to the essential role of NAD+ in healthy cells. patsnap.com This has led to dose-limiting toxicities in early clinical trials. patsnap.com However, this challenge also presents an opportunity for innovation. Strategies to improve tumor selectivity are being actively pursued, such as designing inhibitors that specifically target cancer cells with certain genetic profiles or developing antibody-drug conjugates (ADCs) that deliver the inhibitor directly to the tumor site. mdpi.com
Furthermore, the development of prodrugs represents another key opportunity. nih.gov Prodrugs are inactive compounds that are converted into their active form within the body, potentially improving oral bioavailability and reducing systemic toxicity. nih.gov Overcoming these preclinical challenges will be critical for the successful clinical translation of this compound analogs.
Potential for Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. Combination therapies can offer synergistic effects, overcome drug resistance, and reduce the required doses of individual drugs, thereby minimizing side effects.
Analogs of this compound, particularly NAMPT inhibitors, are being explored in combination with other anticancer agents. researchgate.net For example, combining a NAMPT inhibitor with niacin has been proposed as a strategy to rescue NAD+ biosynthesis in healthy cells while still targeting cancer cells. researchgate.net This approach could widen the therapeutic window of NAMPT inhibitors. researchgate.net
The potential for combination therapies extends beyond oncology. For instance, in the context of infectious diseases, combining a compound that disarms antibiotic resistance with a traditional antibiotic can restore the efficacy of the latter. nih.gov This highlights the broad potential for incorporating this compound analogs into combination treatment regimens for a variety of diseases.
Nanotechnology Applications in Drug Delivery and Diagnostics
Nanotechnology offers revolutionary approaches to drug delivery and diagnostics, and these technologies are being applied to nicotinamide-based compounds. nano.gov Nanoparticles can be engineered to encapsulate drugs, protecting them from degradation, improving their solubility, and enabling targeted delivery to specific tissues or cells. pjps.pknih.gov
For instance, chitosan (B1678972) nanoparticles have been used to encapsulate nicotinamide derivatives, enhancing their anticancer potential. researchgate.net These nanosystems can improve the drug's stability and provide controlled release. researchgate.netmdpi.com Furthermore, nanotechnology can be used to overcome the blood-brain barrier, a major obstacle in treating neurological disorders. nih.gov
In diagnostics, nanoparticles can be functionalized with targeting ligands and imaging agents to enable the visualization of disease processes at the molecular level. This can aid in early diagnosis and the monitoring of treatment response. The integration of nanotechnology with this compound and its analogs holds immense promise for developing more effective and personalized therapies.
Interactive Data Table: Research Findings on this compound Analogs
| Research Area | Key Finding | Compound/Analog Class | Potential Application |
| Emerging Therapeutic Areas | Anti-proliferative effects against cancer cells. nih.gov | N-benzyl-5-bromoindolin-2-ones | Cancer Therapy |
| Inhibition of NAMPT, a key enzyme in cancer metabolism. researchgate.netpatsnap.com | Nicotinamide Phosphoribosyltransferase Inhibitors | Cancer Therapy | |
| Advanced Synthetic Strategies | Rapid synthesis of diverse molecular scaffolds. nih.gov | Polycyclic Quinazolinones | Drug Discovery |
| Efficient and sustainable synthesis using enzymes. rsc.org | Nicotinamide Derivatives | Green Chemistry | |
| Preclinical Development | Overcoming dose-limiting toxicities of NAMPT inhibitors. patsnap.com | NAMPT Inhibitors | Cancer Therapy |
| Development of prodrugs to improve bioavailability. nih.gov | Nucleoside Analogs | Drug Delivery | |
| Combination Therapies | Synergistic effects with other anticancer agents. researchgate.net | NAMPT Inhibitors | Cancer Therapy |
| Nanotechnology Applications | Enhanced drug delivery and anticancer potential. researchgate.net | Nicotinamide-loaded Chitosan Nanoparticles | Cancer Therapy |
Q & A
Q. What are the recommended synthetic routes for N-benzyl-5-bromonicotinamide, and how can reaction efficiency be optimized?
Methodological Answer:
- Nucleophilic Substitution : Bromination at the 5-position of nicotinamide derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light exposure). Optimize stoichiometry (1.1–1.3 eq Br reagent) to minimize byproducts .
- Benzylation : Use benzyl halides with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .
- Efficiency Tips : Pre-dry solvents, use inert atmospheres (N₂/Ar), and employ catalyst screening (e.g., phase-transfer catalysts for heterogeneous reactions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Prioritize aromatic proton signals (δ 7.2–8.5 ppm for benzyl and pyridine moieties) and bromine-induced deshielding effects on adjacent carbons .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ ≈ 321.03 m/z) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FTIR : Validate carbonyl (C=O stretch ~1670 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
Q. What safety protocols are critical when handling this compound during laboratory synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for bromination steps to avoid inhalation of toxic fumes .
- Waste Management : Quench residual brominating agents with Na₂S₂O₃ before disposal. Store waste in halogen-approved containers .
- Spill Response : Neutralize spills with alkaline solutions (e.g., 10% NaOH) and adsorb using vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data across different studies of this compound synthesis?
Methodological Answer:
- Controlled Variable Analysis : Isolate factors like solvent purity, humidity, and catalyst age using fractional factorial design .
- Statistical Validation : Apply ANOVA to compare yields under identical conditions (e.g., 72°C vs. 80°C) and identify outliers .
- Mechanistic Studies : Use DFT calculations to model bromination pathways and identify competing side reactions (e.g., debenzylation) .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilicity at the 5-bromo position. Compare Fukui indices for bromine vs. other substituents .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using Amber force fields .
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to rationalize selectivity in pharmacological assays .
Q. How should researchers design controlled experiments to investigate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, with periodic HPLC analysis (C18 column, 1.0 mL/min acetonitrile/water gradient) .
- pH Profiling : Prepare buffers (pH 2–10) and monitor degradation via UV-Vis (λmax ≈ 265 nm). Use Arrhenius plots to extrapolate shelf-life .
- Mass Balance Studies : Quantify degradation products (e.g., debrominated analogs) using high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
